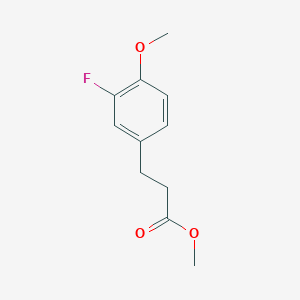

Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate

Vue d'ensemble

Description

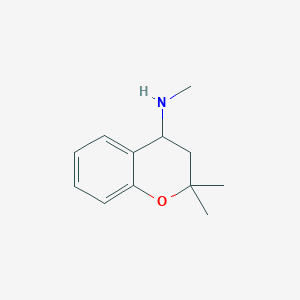

“Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate” is a chemical compound with the CAS Number: 1036396-15-2 . It has a molecular weight of 212.22 . This compound is used in various applications, such as drug synthesis and organic reactions.

Molecular Structure Analysis

The InChI Code of “Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate” is1S/C11H13FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate” is a liquid at room temperature .Applications De Recherche Scientifique

Pharmaceutical Synthesis

Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is conducive to creating fluorinated analogs of therapeutic agents, which can enhance their metabolic stability and bioavailability . The methoxy group can be a strategic substituent in drug design, influencing the pharmacokinetic properties of the final compound.

Organic Chemistry Research

In organic chemistry, this compound serves as a versatile building block for complex molecule construction. It can undergo various reactions, including esterification, amidation, and coupling reactions, which are fundamental in constructing larger, more complex organic molecules .

Material Science

The compound’s unique chemical structure allows for its use in developing novel materials. For instance, it can be incorporated into polymers to impart specific properties such as fluorescence or to modify the material’s physical characteristics .

Analytical Chemistry

Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate: can be used as a standard or reference compound in chromatographic analysis. Its distinct retention time and spectral properties make it suitable for calibrating instruments or as a marker in complex mixture analyses .

Agrochemical Research

The compound’s structural motifs are similar to those found in certain agrochemicals. It could potentially be used in the synthesis of new herbicides or pesticides, contributing to the development of more efficient and environmentally friendly agricultural chemicals .

Neurological Research

Fluorinated compounds often have applications in neurological research due to their ability to cross the blood-brain barrierMethyl 3-(3-fluoro-4-methoxyphenyl)propanoate could be used in the development of novel central nervous system (CNS) drugs or as a tracer in positron emission tomography (PET) scans .

Catalysis

This compound may act as a ligand in catalytic systems, particularly in asymmetric synthesis. The fluorine atom can influence the electronic environment of the catalytic center, potentially leading to improved reaction selectivity .

Environmental Science

In environmental science, Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate could be studied for its degradation products and environmental fate. Understanding its breakdown can help assess the environmental impact of related compounds .

Safety and Hazards

The safety information for “Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate” includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

methyl 3-(3-fluoro-4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFGNSKYXYPMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)

![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)

![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)